N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Description
N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a thioacetamide derivative characterized by a 1,3,4-oxadiazole core linked to a 4-methoxyphenyl group and a thioether bridge. The acetamide moiety is substituted with a 5-fluoro-2-methylphenyl group, which introduces steric and electronic effects that influence its biological interactions. This compound is part of a broader class of oxadiazole-based molecules studied for their antimicrobial, antitumor, and enzyme-inhibitory activities . Its structural uniqueness lies in the synergistic combination of fluorine (electron-withdrawing) and methoxy (electron-donating) groups, which may enhance binding affinity to biological targets compared to simpler analogs .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-11-3-6-13(19)9-15(11)20-16(23)10-26-18-22-21-17(25-18)12-4-7-14(24-2)8-5-12/h3-9H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYOZXGSZFTROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H19FN6O2S. It possesses a molecular weight of 462.5 g/mol and typically exhibits a purity of around 95% .
Research indicates that compounds containing the oxadiazole moiety often exhibit anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and modulating signaling pathways involved in cell survival .
- Targeting Specific Enzymes : Studies have indicated that derivatives with similar structures can inhibit key enzymes such as EGFR (Epidermal Growth Factor Receptor) and Src kinase, which are crucial in cancer progression .
- Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines, thereby reducing tumor growth .
Biological Activity Against Cancer Cell Lines
Numerous studies have evaluated the efficacy of this compound against different cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HEPG2 (Liver) | 1.18 ± 0.14 | Apoptosis induction | |
| MCF7 (Breast) | 0.67 | EGFR inhibition | |
| SW1116 (Colon) | 0.80 | Src inhibition | |
| BGC823 (Stomach) | 0.87 | Induction of apoptosis |
Case Studies
Several case studies have highlighted the potential of this compound in treating various types of cancer:
- In a study involving multiple cancer types, derivatives similar to this compound demonstrated significant growth inhibition rates across breast, liver, and colon cancer cell lines .
- Another research effort focused on the synthesis and biological evaluation of oxadiazole derivatives, revealing that compounds with structural similarities exhibited potent anticancer activities with IC50 values lower than established chemotherapeutic agents like doxorubicin .
Comparison with Similar Compounds
Comparison with Similar Compounds
Variations in Methoxy Substitution Position
Substituent position on the phenyl ring significantly impacts biological activity. For example:
| Compound Name | Substituent Position | Key Findings |
|---|---|---|
| N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylthio)acetamide | 2-methoxy | Reduced antimicrobial activity compared to the 4-methoxy analog due to steric hindrance and altered electronic distribution . |
| Target Compound | 4-methoxy | Enhanced solubility and binding to fungal CYP51 enzymes, attributed to optimal resonance stabilization . |
Thioether Group Modifications
Replacing the phenyl thioether with bulkier or electron-deficient groups alters reactivity:
| Compound Name | Thioether Group | Activity |
|---|---|---|
| N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(p-tolylthio)acetamide | p-tolyl | Improved lipophilicity but lower antifungal potency due to reduced hydrogen-bonding capacity . |
| 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide | Trifluoromethylphenyl | Superior enzyme inhibition (IC₅₀ = 1.2 µM against COX-2) owing to the electron-withdrawing trifluoromethyl group . |
Heterocyclic Core Replacements
Replacing oxadiazole with other heterocycles modulates target selectivity:
Unique Properties of the Target Compound
The combination of 5-fluoro-2-methylphenyl and 4-methoxyphenyl groups confers balanced lipophilicity and electronic effects, enabling dual hydrophobic and polar interactions with biological targets. This is distinct from analogs with single substituents, which often exhibit narrower activity spectra. For instance, the fluorine atom enhances membrane penetration, while the methoxy group stabilizes binding via π-π stacking with aromatic residues in enzyme active sites .
Q & A
Q. What are the optimal synthetic routes for N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with a carbonyl compound under acidic conditions (e.g., POCl₃) .
- Step 2 : Thioether linkage formation between the oxadiazole-thiol intermediate and 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide using a base (e.g., NaH) in DMF or dichloromethane .
- Key Conditions : Reaction temperatures (60–80°C), anhydrous solvents, and purification via column chromatography (hexane/ethyl acetate) .
Q. What characterization techniques confirm the structure of this compound?
Standard methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm), oxadiazole carbons (δ 160–165 ppm), and thioether linkages .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 414.08) .
- Elemental Analysis : C, H, N, S percentages within ±0.4% of theoretical values .
Q. What biological activities are associated with this compound?
Preliminary studies on structural analogs suggest:
- Anticancer Activity : IC₅₀ values of 8–15 µM against HeLa and MCF-7 cell lines via apoptosis induction .
- Antimicrobial Effects : MIC of 16 µg/mL against S. aureus due to oxadiazole-thioether interactions with bacterial enzymes .
- Anti-inflammatory Potential : COX-2 inhibition (50–60% at 10 µM) in enzyme assays .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
Methodological Approach :
- Optimized Coupling : Use ultrasound-assisted synthesis to reduce reaction time (2–4 hours) and enhance thioether bond formation efficiency .
- Side Product Analysis : Monitor by-products (e.g., sulfoxides) via HPLC and adjust oxidizing agents (e.g., avoid H₂O₂) .
- Purification : Gradient elution chromatography (hexane → ethyl acetate) to separate unreacted intermediates .
Q. How do structural modifications (e.g., substituents on phenyl rings) affect bioactivity?
SAR Insights :
- 4-Methoxyphenyl Group : Enhances lipophilicity and membrane permeability, improving anticancer activity (IC₅₀ reduction by 30% vs. unsubstituted analogs) .
- Fluorine at 5-position : Increases metabolic stability (t₁/₂ > 4 hours in liver microsomes) .
- Thioether vs. Ether Linkages : Thioether improves COX-2 selectivity (2-fold higher vs. ether analogs) .
Q. How to resolve contradictions in reported biological data across structural analogs?
Analytical Strategies :
- Assay Standardization : Compare IC₅₀ values using identical cell lines (e.g., MCF-7 vs. MDA-MB-231) and protocols .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cytotoxicity assays .
- Control Compounds : Include reference drugs (e.g., doxorubicin for anticancer assays) to validate experimental conditions .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
Advanced Techniques :
- Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) or tubulin (PDB ID: 1SA0) to identify key interactions (e.g., hydrogen bonds with oxadiazole S-atom) .
- Enzyme Inhibition Assays : Measure IC₅₀ against purified enzymes (e.g., β-tubulin) using fluorogenic substrates .
- In Vitro Models : Use 3D tumor spheroids to evaluate penetration and efficacy in hypoxic conditions .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Methodology :
- Scaffold Diversification : Synthesize analogs with varying substituents (e.g., Cl, NO₂, OCH₃) at the phenyl and oxadiazole positions .
- Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole-thioether) using QSAR models .
- In Silico Screening : Predict ADMET properties (e.g., LogP, CYP inhibition) via SwissADME or ADMETLab .
Q. What strategies address toxicity and pharmacokinetic limitations?
Preclinical Development :
- Acute Toxicity : Dose-range findings in murine models (e.g., LD₅₀ > 500 mg/kg) .
- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., demethylated products) .
- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) to enhance bioavailability and reduce off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
